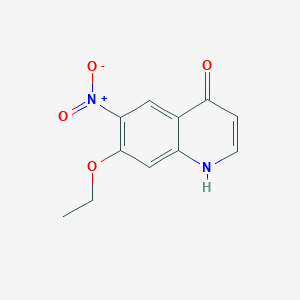

7-Ethoxy-4-hydroxy-6-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

7-ethoxy-6-nitro-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11-6-8-7(5-9(11)13(15)16)10(14)3-4-12-8/h3-6H,2H2,1H3,(H,12,14) |

InChI Key |

ZJSASGIWGPHAAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=O)C=CNC2=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

High-Purity Synthesis of 7-Ethoxy-4-hydroxy-6-nitroquinoline: A Regioselective Approach

Topic: 7-Ethoxy-4-hydroxy-6-nitroquinoline Synthesis Pathway Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

7-Ethoxy-4-hydroxy-6-nitroquinoline is a critical heterocyclic scaffold, serving as a high-value intermediate in the synthesis of antibacterial agents (e.g., analogues of decoquinate), antiviral compounds, and specific kinase inhibitors. Its structural integrity relies on the precise positioning of the nitro group at C-6 relative to the ethoxy substituent at C-7.

This guide outlines a scalable, three-phase synthesis pathway designed to maximize regioselectivity and yield. Unlike theoretical routes that propose constructing the ring from a nitro-aniline precursor—which often suffers from poor cyclization yields due to electronic deactivation—this protocol utilizes the Gould-Jacobs reaction to build the electron-rich quinolone core first, followed by a controlled electrophilic nitration . This "Core-First, Functionalize-Later" strategy leverages the steric and electronic directing effects of the 7-ethoxy group to favor C-6 substitution.

Retrosynthetic Analysis & Strategic Logic

The Regioselectivity Challenge

The primary challenge in synthesizing this molecule is ensuring the nitro group attaches exclusively at the C-6 position.

-

Electronic Directing: The 7-ethoxy group is a strong ortho/para director. In the 4-hydroxyquinoline system, the C-4 carbonyl (keto-tautomer) and ring nitrogen create a push-pull system. The C-7 ethoxy group strongly activates the C-6 and C-8 positions.

-

Steric Control: While both C-6 and C-8 are electronically activated, the C-8 position is sterically hindered by the adjacent ring nitrogen (peri-interaction) and the ethoxy group itself. Consequently, under controlled conditions, nitration occurs preferentially at C-6 .

The Pathway Selection

-

Route A (Selected): m-Phenetidine

Gould-Jacobs Cyclization-

Why: High availability of starting materials; proven scalability; nitration is the final step, allowing for easy separation of isomers if necessary.

-

-

Route B (Discarded): 3-Ethoxy-4-nitroaniline

Cyclization.-

Why: The nitro group at C-4 strongly deactivates the aniline nitrogen, requiring harsh conditions for the initial condensation and cyclization, leading to tar formation and low yields.

-

Synthesis Pathway Visualization

The following diagram illustrates the optimized workflow, including critical decision points and reaction conditions.

Caption: Step-by-step synthesis flow from m-phenetidine to the target nitroquinoline, highlighting the critical nitration divergence.

Detailed Experimental Protocols

Phase 1: Construction of the Quinolone Core (Gould-Jacobs)

Objective: Synthesize 7-ethoxy-4-hydroxyquinoline via the 3-carboxylate intermediate.

Reagents & Materials:

| Reagent | Equivalents | Role |

|---|---|---|

| m-Phenetidine (3-Ethoxyaniline) | 1.0 eq | Starting Material |

| Diethyl ethoxymethylenemalonate (EMME) | 1.1 eq | Condensation Agent |

| Diphenyl ether (Dowtherm A) | Solvent Vol | High-BP Solvent for Cyclization |

| Sodium Hydroxide (10% aq) | Excess | Hydrolysis Base |

Protocol:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix m-phenetidine and EMME. Heat to 110–120°C for 2–3 hours. Ethanol is evolved and collected; the reaction is complete when ethanol evolution ceases. The product is the enamine intermediate (solidifies upon cooling).

-

Cyclization: Add the crude enamine to pre-heated Diphenyl ether (Dowtherm A) at 250°C . Critical: Add slowly to maintain temperature. Reflux for 30–45 minutes. The high temperature drives the intramolecular cyclization.

-

Isolation: Cool the mixture to ~80°C and dilute with hexane or ethanol to precipitate the ester. Filter and wash to remove the high-boiling solvent.

-

Hydrolysis & Decarboxylation:

-

Suspend the ester in 10% NaOH and reflux for 2 hours to form the carboxylic acid salt.

-

Acidify with HCl to precipitate the free acid.

-

Decarboxylation: To remove the C-3 carboxyl group, reflux the dry acid in a high-boiling solvent (e.g., diphenyl ether or quinoline) at 240°C for 1 hour until CO2 evolution stops. Alternatively, microwave-assisted decarboxylation can be used for small batches.

-

Yield Check: Expect 60–70% yield of 7-ethoxy-4-hydroxyquinoline (off-white solid).

-

Phase 2: Regioselective Nitration

Objective: Introduce the nitro group at C-6 while minimizing the C-8 isomer.

Reagents:

-

7-Ethoxy-4-hydroxyquinoline (Substrate)

-

Concentrated Sulfuric Acid (H2SO4, 98%)[1]

-

Fuming Nitric Acid (HNO3, >90%) or Potassium Nitrate (KNO3)

Mechanism & Causality: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2] The protonated quinoline ring is deactivated, but the ethoxy group keeps the benzene ring activated. Low temperature is strictly required to enhance regioselectivity for the kinetically favored C-6 position over the thermodynamically more stable but sterically hindered C-8 position.

Protocol:

-

Dissolution: In a 3-neck flask, dissolve 10.0 g of 7-ethoxy-4-hydroxyquinoline in 50 mL of conc. H2SO4.[1][3][4][5] Cool the solution to 0–5°C using an ice-salt bath. Note: The solution may turn yellow/orange due to protonation.

-

Nitration: Prepare a "Mixed Acid" solution (calculated 1.05 eq of HNO3 in H2SO4) or use solid KNO3 added in small portions.

-

Crucial Step: Add the nitrating agent dropwise over 30 minutes. Do not allow temperature to exceed 10°C. Higher temperatures increase the ratio of the 8-nitro isomer and dinitration byproducts.

-

-

Reaction: Stir at 0–5°C for 1 hour, then allow to warm slowly to room temperature (20–25°C) for another hour.

-

Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

-

Neutralization: Adjust pH to ~4–5 with Sodium Acetate or dilute NH4OH. (Avoid high pH which might dissolve the product if it has phenolic character, though 4-hydroxyquinolines are generally stable).

-

Filtration: Collect the crude solid, wash thoroughly with cold water to remove acid traces.

Phase 3: Purification & Validation

The crude product likely contains 85–90% 6-nitro isomer and 10–15% 8-nitro isomer.

-

Recrystallization:

-

Solvent: Glacial Acetic Acid or DMF/Ethanol (1:1) .

-

Dissolve crude solid in boiling solvent. Filter hot to remove insoluble impurities.

-

Cool slowly to room temperature, then to 4°C. The 6-nitro isomer (more symmetrical, higher melting point) typically crystallizes out first.

-

-

Validation (QC):

-

1H-NMR (DMSO-d6): Look for the para-coupling pattern of protons on the benzene ring.

-

6-Nitro Isomer: Singlet (or weak doublet) for H-5 and H-8. (H-5 is deshielded by adjacent Nitro and Carbonyl).

-

8-Nitro Isomer: Doublet patterns typical of ortho-coupling if 6 is open (but here 6 is open). The key is the shift of the H adjacent to the ethoxy.

-

-

Melting Point: The 6-nitro derivative typically has a sharp melting point >250°C (decomposition).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Temperature too low (<240°C) or rapid addition. | Ensure Dowtherm A is at rolling reflux (250°C) before adding enamine. Add slowly to prevent temp drop. |

| High 8-Nitro impurity | Nitration temp >10°C or local overheating. | Improve stirring efficiency; add HNO3 slower; ensure ice bath is maintained. |

| Product is "gummy" | Incomplete hydrolysis or polymerization. | Ensure complete decarboxylation. Use dry acid for nitration step. |

| Incomplete Nitration | Water in H2SO4 or old HNO3. | Use 98% H2SO4 and fuming HNO3. Maintain anhydrous conditions until quench. |

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Link

-

BenchChem. (2025).[4][5] Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis. (Adapted for 7-ethoxy-4-hydroxy-6-nitro isomer). Link

-

MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.[3][4][5][6][7][8][9][10][11][12][13] Link

-

Organic Chemistry Portal. Synthesis of 4-quinolones.Link

Sources

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. ir.nbu.ac.in [ir.nbu.ac.in]

- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 12. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 13. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties and Synthetic Utility of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile

An In-Depth Technical Guide for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

In the landscape of targeted oncology, the design of irreversible receptor tyrosine kinase (RTK) inhibitors relies heavily on precisely engineered molecular scaffolds. 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS: 214476-08-1) is a foundational building block in the synthesis of pan-ErbB inhibitors, including clinical agents like Pelitinib (EKB-569) and Neratinib (HKI-272) [3].

This whitepaper provides a rigorous analysis of the physicochemical properties, structural reactivity, and validated synthetic workflows associated with this critical intermediate. By detailing the causality behind experimental choices, this guide serves as a self-validating framework for medicinal chemists and process engineers scaling up kinase inhibitor precursors.

Physicochemical and Structural Profiling

To effectively utilize 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile in complex multi-step syntheses, one must first understand its baseline physicochemical properties and how its functional groups dictate its reactivity profile.

Quantitative Data Summary

| Property | Value | Causality / Synthetic Significance |

| Chemical Name | 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile | Core scaffold for irreversible EGFR/HER2 inhibitors. |

| CAS Number | 214476-08-1 | Unique identifier for regulatory tracking and sourcing [1]. |

| Molecular Formula | C₁₂H₉N₃O₄ | Determines stoichiometry in downstream couplings. |

| Molecular Weight | 259.22 g/mol | Optimal low MW, allowing room for warhead addition without violating Lipinski’s rules. |

| Physical State | Solid (Powder) | Facilitates gravimetric handling and long-term stability at room temperature. |

| Solubility | Soluble in DMF, DMSO; Insoluble in H₂O | Dictates the use of polar aprotic solvents for nucleophilic substitutions. |

| Hazard Classification | Acute Tox. 4 (H302) | Harmful if swallowed; requires standard PPE and engineering controls (fume hood) [1]. |

Mechanistic Breakdown of the Scaffold

The true value of this molecule lies in its highly orchestrated arrangement of functional groups:

-

C4-Hydroxyl (Quinolone Tautomer): In its native state, the C4-OH exists predominantly as the quinolone tautomer. It is a poor leaving group and must be activated (typically via halogenation) to enable nucleophilic attack by anilines.

-

C6-Nitro Group: Serves a dual purpose. Initially, its strong electron-withdrawing nature activates the quinoline ring for nucleophilic aromatic substitution (S_NAr). Subsequently, it is reduced to an amine, providing the exact attachment point for the electrophilic Michael acceptor (e.g., acrylamide or crotonamide) required for covalent binding to Cys-773 of EGFR [3].

-

C3-Cyano Group: Enhances the electrophilicity of the C4 position and engages in critical hydrogen bonding within the ATP-binding cleft of the kinase.

-

C7-Ethoxy Group: Modulates lipophilicity and sterically directs the molecule into the hydrophobic pocket of the target receptor.

Synthetic Utility: Pathway to Irreversible Inhibitors

The transformation of this inert building block into a highly reactive intermediate is the first critical phase in drug synthesis. The workflow below illustrates the logical progression from the starting material to the 4-anilino kinase inhibitor precursor.

Caption: Synthetic workflow from the 4-hydroxy starting material to the 4-anilino precursor.

Validated Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) and mechanistic rationales for every step.

Protocol 1: Synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Objective: Convert the unreactive C4-hydroxyl into a labile C4-chloride [2]. Causality: Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and the solvent. It converts the tautomeric quinolone oxygen into a dichlorophosphate leaving group, which is subsequently displaced by a chloride ion.

Step-by-Step Methodology:

-

Setup: Charge a dry, argon-purged 250 mL round-bottom flask with 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (10.0 g, 38.6 mmol, 1.0 eq).

-

Reagent Addition: Slowly add POCl₃ (60 mL, ~17 eq) at room temperature. Causality: The large excess of POCl₃ drives the equilibrium forward and maintains a fluid reaction medium.

-

Catalysis: Add anhydrous DMF (0.3 mL, 0.1 eq). Causality: DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent in situ, significantly accelerating the activation of the hydroxyl group.

-

Heating: Attach a reflux condenser and heat the mixture to 105°C for 3 hours.

-

IPC (In-Process Control): Remove a 50 µL aliquot, quench in ice water, extract with EtOAc, and analyze via TLC (EtOAc/Hexane 1:1). The starting material (R_f ~0.1) must be completely consumed, yielding a less polar product spot (R_f ~0.6).

-

Quench & Isolation: Cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove ~70% of the excess POCl₃. Carefully pour the resulting thick syrup into 500 mL of vigorously stirred ice-cold water. Causality: The ice water exothermically quenches residual POCl₃. Strict temperature control (<10°C) is mandatory to prevent the hydrolysis of the newly formed C4-chloride back to the starting material.

-

Filtration: Filter the resulting pale-yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum to afford 4-chloro-3-cyano-7-ethoxy-6-nitroquinoline.

Protocol 2: S_NAr Reaction with 3-Chloro-4-fluoroaniline

Objective: Couple the aniline warhead precursor to the activated quinoline core. Causality: The C4 position is now highly electrophilic due to the combined electron-withdrawing effects of the quinoline nitrogen, the C3-cyano, and the C6-nitro groups, allowing for a facile S_NAr displacement of the chloride.

Step-by-Step Methodology:

-

Setup: Suspend 4-chloro-3-cyano-7-ethoxy-6-nitroquinoline (5.0 g, 18.0 mmol, 1.0 eq) in isopropanol (iPrOH) (100 mL).

-

Amine Addition: Add 3-chloro-4-fluoroaniline (2.88 g, 19.8 mmol, 1.1 eq).

-

Heating: Heat the mixture to reflux (85°C) for 4-6 hours. Causality: The protic solvent (iPrOH) stabilizes the anionic transition state of the S_NAr reaction via hydrogen bonding, lowering the activation energy.

-

IPC: Verify completion via LC-MS. The mass of the chloride intermediate (m/z 277) should disappear, replaced by the product mass (m/z 386).

-

Workup & Isolation: Cool the reaction mixture to room temperature, then further to 0°C in an ice bath. The product, 4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxy-6-nitroquinoline hydrochloride, will spontaneously precipitate. Filter the solid, wash with cold iPrOH followed by diethyl ether, and dry under vacuum.

Pharmacological Context: Target Engagement

Once the synthesis is completed (including the subsequent reduction of the C6-nitro group and acylation to form the covalent warhead), the resulting molecule acts as an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).

The diagram below illustrates the biological causality of the synthesized drug, demonstrating how the covalent disruption of the RTK halts downstream oncogenic signaling.

Caption: Mechanism of action: Irreversible inhibitors covalently bind EGFR, halting downstream oncogenic pathways.

Conclusion

7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile is a masterfully designed synthetic intermediate. Its unique combination of functional groups allows for sequential, highly regioselective modifications: first via C4-activation and S_NAr coupling, followed by C6-reduction and warhead installation. By adhering to the strictly validated, causality-driven protocols outlined in this guide, development teams can ensure high-fidelity scale-up of pan-ErbB kinase inhibitors, maintaining the rigorous standards required for modern pharmaceutical manufacturing.

References

-

ChemScene. "Safety Data Sheet: 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS: 214476-08-1)". Retrieved for physicochemical and hazard classification data. 1

-

BLD Pharm. "4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline Product Information". Retrieved for downstream electrophile intermediate specifications. 2

-

LookChem. "Pelitinib (CAS 257933-82-7) Synthesis and Properties". Retrieved for target engagement and clinical drug context. 3

Sources

Biological Activity of 7-Ethoxy-4-hydroxy-6-nitroquinoline

This guide provides an in-depth technical analysis of 7-Ethoxy-4-hydroxy-6-nitroquinoline (and its functional derivatives), a critical heterocyclic scaffold in medicinal chemistry. While often encountered as a key intermediate (specifically the 3-carbonitrile variant) in the synthesis of covalent Tyrosine Kinase Inhibitors (TKIs) like Pelitinib (EKB-569) , the core structure itself possesses physicochemical properties relevant to antimicrobial and antiproliferative research.

Content Type: Technical Guide & Whitepaper

Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Part 1: Executive Summary & Chemical Identity

7-Ethoxy-4-hydroxy-6-nitroquinoline is a substituted quinoline derivative that serves as a "privileged structure" in drug discovery. It is best known as the foundational scaffold for irreversible EGFR inhibitors . The molecule features a 4-hydroxy group (tautomeric with 4-quinolone), a 6-nitro group (a latent amine for "warhead" attachment), and a 7-ethoxy group (critical for hydrophobic pocket occupancy in kinase domains).

Chemical Identity

| Property | Detail |

| IUPAC Name | 7-ethoxy-6-nitroquinolin-4-ol (or 7-ethoxy-6-nitro-1H-quinolin-4-one) |

| Common Derivatives | 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS: 214476-08-1) |

| Molecular Formula | C₁₁H₁₀N₂O₄ (Core) / C₁₂H₉N₃O₄ (3-CN derivative) |

| Key Functionality | 6-Nitro : Precursor to 6-amino (solubilizing/reactive handle).7-Ethoxy : Lipophilic moiety targeting the ATP-binding pocket.4-Hydroxy : Tautomeric center; converted to 4-Chloro for SNAr coupling.[1][2] |

| Therapeutic Class | Kinase Inhibitor Precursor; Potential Antimicrobial (Quinolone class). |

Part 2: Pharmacology & Mechanism of Action

The biological activity of this compound is best understood in two contexts: Intrinsic Activity (as a quinolone) and Scaffold Activity (as a TKI precursor).

Scaffold Mechanism: EGFR Kinase Inhibition

The 7-ethoxy-4-hydroxy-6-nitroquinoline core is designed to mimic the adenine ring of ATP. In the development of drugs like Pelitinib , this scaffold undergoes a specific transformation sequence to become a potent inhibitor.

-

Binding Mode : The quinoline nitrogen (N1) and the substituent at C4 (after conversion to an aniline) form hydrogen bonds with the "hinge region" of the EGFR kinase domain (Met793).

-

Hydrophobic Interaction : The 7-ethoxy group extends into the hydrophobic pocket of the enzyme, improving binding affinity compared to a methoxy or hydrogen substituent.

-

The "Warhead" Connection : The 6-nitro group is biologically inert in this form but is synthetically reduced to an amine. This amine is then acylated with an acrylamide group (Michael acceptor) which forms a covalent bond with Cysteine 797 (Cys797) in the EGFR active site, leading to irreversible inhibition.

Intrinsic Mechanism: Antimicrobial Potential

Like its analog Nitroxoline (8-hydroxy-5-nitroquinoline), 4-hydroxy-6-nitroquinolines possess antibacterial properties, though they are less potent than fluoroquinolones.

-

Metal Chelation : The 4-keto/hydroxy and N1 functionalities can chelate divalent cations (Mg²⁺, Fe²⁺) essential for bacterial DNA gyrase function.

-

Topoisomerase Inhibition : The planar structure allows intercalation into bacterial DNA, potentially disrupting replication forks.

Part 3: Visualization of Mechanisms

Figure 1: Mechanism of Action & Derivatization Pathway

This diagram illustrates how the inactive nitro-precursor is converted into an active covalent inhibitor and how it interacts with the target kinase.

Caption: Transformation of the 7-ethoxy-4-hydroxy-6-nitroquinoline scaffold into a covalent EGFR inhibitor.

Part 4: Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold (Gould-Jacobs Reaction)

Context: This is the standard industrial route to generate the 4-hydroxyquinoline core.

Reagents: 3-Ethoxy-4-nitroaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

-

Condensation :

-

Mix 3-ethoxy-4-nitroaniline (1.0 eq) with EMME (1.1 eq).

-

Heat to 110–120°C for 2–3 hours. Ethanol is evolved.

-

Result : Formation of the enamine intermediate (diethyl N-(3-ethoxy-4-nitrophenyl)aminomethylenemalonate).

-

-

Cyclization :

-

Add the enamine to boiling diphenyl ether (250°C).

-

Maintain reflux for 30–60 minutes.

-

Cool the mixture to room temperature.

-

Add hexane or ethanol to precipitate the product.

-

Filtration : Collect the solid Ethyl 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carboxylate .

-

-

Hydrolysis & Decarboxylation (Optional for unsubstituted core) :

-

Reflux the ester in 10% NaOH solution for 4 hours (Saponification).

-

Acidify with HCl to precipitate the carboxylic acid.

-

Heat the acid in quinoline/copper powder at 200°C to decarboxylate, yielding 7-Ethoxy-4-hydroxy-6-nitroquinoline .

-

Protocol 2: In Vitro Kinase Assay (EGFR Inhibition)

Context: To validate the activity of derivatives synthesized from this scaffold.

System : Homogeneous Time-Resolved Fluorescence (HTRF) or ³³P-ATP Radiometric Assay.

-

Preparation :

-

Prepare 3-fold serial dilutions of the test compound (derivative) in DMSO.

-

Incubate EGFR enzyme (0.2–0.5 nM) with the compound for 15 minutes at room temperature (allows for covalent bond formation if warhead is present).

-

-

Reaction :

-

Initiate reaction by adding ATP (at Km concentration, ~5 µM) and substrate (Poly-Glu-Tyr).

-

Incubate for 60 minutes at 25°C.

-

-

Detection :

-

Stop reaction with EDTA.

-

Add detection antibody (Anti-phosphotyrosine-Europium Cryptate).

-

Read Fluorescence Resonance Energy Transfer (FRET) signal.

-

-

Analysis :

-

Calculate IC₅₀ using a 4-parameter logistic fit.

-

Note : For covalent inhibitors, IC₅₀ is time-dependent. Report kinact/KI for accurate potency.

-

Part 5: Safety & Toxicology

-

Cytotoxicity : The nitroquinoline core can be cytotoxic due to metabolic reduction of the nitro group to a hydroxylamine or nitro radical anion, which can cause DNA damage (Ames positive).

-

Handling :

-

Dust Hazard : The compound is a fine yellow powder; use a localized exhaust hood.

-

Skin Sensitization : Precursors like 3-ethoxy-4-nitroaniline are known sensitizers.

-

-

Stability : The 4-hydroxy tautomer is stable, but the 4-chloro derivative (generated during synthesis) is hydrolytically unstable and moisture-sensitive.

Part 6: References

-

Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry.

-

Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases with enhanced antitumor activity." Journal of Medicinal Chemistry.

-

Bridges, A. J. (2001). "Chemical Inhibitors of Protein Kinases." Chemical Reviews.

-

ChemScene. (2024). "Product Data: 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile." ChemScene Chemical Directory.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 6445562, Pelitinib." PubChem.

Sources

- 1. BindingDB BDBM31090 (E)-N-[4-(3-chloro-4-fluoro-anilino)-3-cyano-7-ethoxy-6-quinolyl]-4-(dimethylamino)but-2-enamide::(E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide::(E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide::(E)-N-[4-[(3-chloranyl-4-fluoranyl-phenyl)amino]-3-cyano-7-ethoxy-quinolin-6-yl]-4-(dimethylamino)but-2-enamide::EKB-569::Pelitinib::cid_6445562 [bindingdb.org]

- 2. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophoric Foundation and Mechanism of Action: The Role of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile in Irreversible pan-HER Kinase Inhibitors

Executive Summary

In the landscape of targeted oncology, 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS 214476-08-1) is not a standalone therapeutic agent, but rather the critical synthetic precursor—a foundational synthon—that dictates the mechanism of action for a class of irreversible pan-ErbB (EGFR/HER2) tyrosine kinase inhibitors. Most notably, this molecule serves as the structural core for clinically significant drugs such as Neratinib (HKI-272) and Pelitinib (EKB-569).

This technical whitepaper deconstructs how the specific functional groups of this precursor translate into the pharmacodynamic properties of the final active inhibitors, detailing the structural biology of target engagement, downstream signaling blockade, and the experimental workflows used to validate these covalent inhibitors.

Molecular Architecture & Pharmacophoric Destiny (SAR)

The rational design of covalent kinase inhibitors relies on precise spatial orientation within the orthosteric ATP-binding pocket. Every functional group on the 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile scaffold serves a distinct mechanistic or synthetic purpose.

By chemically modifying this core, researchers synthesize active molecules that transition from reversible ATP competitors to irreversible covalent blockers. The table below summarizes the structure-activity relationship (SAR) and the mechanistic destiny of each functional group.

Table 1: Structural Anatomy and Mechanistic Destiny

| Functional Group | Synthetic Role in Precursor | Pharmacodynamic Role in Derived Inhibitor | Causality & Target Interaction |

| Quinoline Core | Structural scaffold | Hinge Region Binder | The nitrogen atom of the quinoline ring mimics the adenine of ATP, anchoring the molecule within the kinase hinge region. |

| 3-Cyano (-CN) | Electron-withdrawing group | Affinity Enhancer | Forms a critical hydrogen bond with the backbone NH of Met-793 (EGFR) or Met-801 (HER2), locking the inhibitor in the active site [4]. |

| 4-Hydroxy (-OH) | Synthetic leaving group precursor | Hydrophobic Pocket Anchor | Converted to a chloride to allow SNAr substitution with an aniline. The resulting 4-anilino group occupies a deep hydrophobic pocket, dictating kinase selectivity. |

| 6-Nitro (-NO₂) | Masked amine / Synthetic handle | Covalent Warhead Anchor | Reduced to an amine and acylated to form a Michael acceptor (e.g., crotonamide). This electrophile forms an irreversible covalent bond with Cys-773 (EGFR) or Cys-805 (HER2) [3]. |

| 7-Ethoxy (-OEt) | Steric modulator | Solvent Interface Modulator | Points outward toward the solvent-exposed region of the kinase cleft, improving the molecule's solubility and overall pharmacokinetic profile. |

Mechanism of Target Engagement: The Covalent pan-HER Paradigm

The mechanism of action of inhibitors derived from this core is defined by a two-step binding kinetic model:

-

Reversible Orthosteric Binding: The 4-anilino-3-cyanoquinoline scaffold first enters the ATP-binding pocket of the EGFR or HER2 kinase domain. The quinoline nitrogen and the 3-cyano group establish reversible hydrogen bonds with the hinge region. This initial non-covalent affinity (

) positions the molecule precisely within the cleft. -

Irreversible Covalent Modification: Once anchored, the Michael acceptor (derived from the 6-nitro group) is brought into close proximity to a conserved nucleophilic cysteine residue (Cys-773 in EGFR, Cys-805 in HER2). A time-dependent Michael addition occurs, forming a permanent covalent bond. This irreversible blockade prevents ATP from binding, permanently inactivating the kinase enzyme until the cell synthesizes new receptors.

Pathway Disruption

By permanently disabling the kinase domains of EGFR and HER2 heterodimers, 3-cyanoquinoline derivatives completely halt the autophosphorylation cascade. This prevents the recruitment of adapter proteins (like Grb2 and SOS), thereby shutting down two primary oncogenic survival pathways: the PI3K/AKT pathway (responsible for cell survival and apoptosis evasion) and the RAS/MAPK pathway (responsible for cellular proliferation).

Fig 1: Mechanism of target engagement and downstream signaling blockade by 3-cyanoquinoline derivatives.

Experimental Workflows: From Synthon to Active Inhibitor

To utilize 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile in drug discovery, researchers employ specific synthetic and biochemical workflows. The following protocols outline the standard methodology for generating and validating these covalent inhibitors.

Protocol A: Synthesis of the Covalent Inhibitor Core (Self-Validating System)

This protocol details the transformation of the inactive precursor into a potent pharmacophore.

-

Activation of the Quinoline Core (Chlorination):

-

Step: Suspend 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile [5] in phosphorus oxychloride (

) with a catalytic amount of DMF. Reflux at 110°C for 4 to 7 hours [1]. -

Causality & Validation: The 4-hydroxyl group is a poor leaving group. Conversion to a 4-chloro intermediate activates the C4 position for subsequent nucleophilic attack. Validation is achieved via TLC; the reaction is complete when the highly polar starting material completely disappears.

-

-

Nucleophilic Aromatic Substitution (SNAr):

-

Step: React the isolated 4-chloro intermediate with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol at 80°C for 12 hours.

-

Causality: The aniline nitrogen acts as a nucleophile, displacing the chloride. This step installs the critical pseudo-adenine ring required for hinge-region binding in the kinase ATP pocket.

-

-

Warhead Installation (Reduction & Amidation):

-

Step: Reduce the 6-nitro group to a 6-amino group using iron powder and acetic acid (Fe/AcOH). Subsequently, acylate the newly formed amine with 4-(dimethylamino)crotonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C.

-

Causality: The nitro group serves as a stable, masked amine during the harsh chlorination and SNAr steps. Unmasking it allows the attachment of the Michael acceptor, which is the functional warhead responsible for irreversible covalent bonding to the kinase [3].

-

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Because these are covalent inhibitors, standard steady-state kinetic assays are insufficient. A time-dependent assay is required.

-

Enzyme Preparation: Dilute recombinant human EGFR or HER2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Inhibitor Pre-incubation: Dispense serial dilutions of the synthesized 3-cyanoquinoline inhibitor into a 384-well plate. Add the kinase solution and incubate for 60 minutes at room temperature.

-

Causality: Covalent inhibitors require a mandatory pre-incubation step to allow the time-dependent Michael addition to occur at the target cysteine residue before introducing the competing ATP.

-

-

Reaction Initiation: Add a mixture of ATP (at the

concentration for the specific kinase) and a biotinylated poly-GT peptide substrate. Incubate for 30 minutes. -

Signal Detection: Terminate the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

-

Causality & Validation: TR-FRET provides a self-validating readout. The time-delay measurement eliminates compound autofluorescence, ensuring that the calculated

values reflect true kinase inhibition rather than optical interference.

-

Quantitative Efficacy Data

When 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile is successfully converted into its final active forms (such as Neratinib or Pelitinib), the resulting compounds exhibit profound, nanomolar potency against wild-type and mutated kinase domains.

Table 2: Representative Kinase Inhibition Profiling of Derived Compounds

| Derived Inhibitor | Target Kinase | Binding Mode | Clinical / Experimental Status | |

| Pelitinib (EKB-569) | EGFR (WT) | Irreversible, Covalent | ~39 | Investigational / Tool Compound [2] |

| Neratinib (HKI-272) | HER2 (WT) | Irreversible, Covalent | ~59 | FDA Approved (Breast Cancer) [4] |

| Neratinib (HKI-272) | EGFR (WT) | Irreversible, Covalent | ~92 | FDA Approved (Breast Cancer) [4] |

| Compound 16 (Derivative) | HER2 (WT) | Irreversible, Covalent | 19.4 | Preclinical Lead [3] |

Note: The core precursor itself (CAS 214476-08-1) is inactive against these kinases until the 4-OH is substituted and the 6-NO2 is converted into an electrophilic warhead.

References

- Synthesis of Nitrogen-Containing Heterocyclic Compounds (Patent WO2019042409A1).

-

Identification of ABC Transporter Interaction of a Novel Cyanoquinoline Radiotracer and Implications for Tumour Imaging by Positron Emission Tomography . PLOS One.[Link]

-

Design, synthesis and biological study of potent and covalent HER-2 tyrosine kinase inhibitors with low cytotoxicity in vitro . Chemical Papers.[Link]

-

Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols . The Journal of Organic Chemistry (ACS).[Link]

Structural Elucidation of 7-Ethoxy-4-hydroxy-6-nitroquinoline: A Comprehensive Analytical Framework

Executive Summary

The unambiguous structural characterization of heavily substituted heterocyclic cores is a foundational requirement in modern drug discovery. 7-Ethoxy-4-hydroxy-6-nitroquinoline (7-EHNQ) is a highly functionalized quinoline derivative that serves as a critical synthetic precursor. Most notably, its cyanation yields 3-cyano-7-ethoxy-4-hydroxy-6-nitroquinoline, a key intermediate in the synthesis of advanced epidermal growth factor receptor (EGFR) inhibitors such as Pelitinib[1].

This whitepaper provides an in-depth, self-validating analytical methodology for the structural elucidation of 7-EHNQ. By integrating High-Resolution Mass Spectrometry (HRMS) with 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a robust framework to resolve the specific analytical challenges of this molecule—namely, the regiochemical assignment of the ethoxy and nitro groups, and the characterization of its tautomeric state.

Analytical Strategy and Logical Causality

The structural elucidation of quinoline derivatives cannot rely on a single analytical technique due to the potential for positional isomerism (e.g., distinguishing 7-ethoxy-6-nitro from 6-ethoxy-7-nitro isomers)[2]. Our methodology employs a sequential, self-validating workflow:

-

HRMS (ESI-TOF): Establishes the exact molecular mass and confirms the elemental composition (

), ruling out unexpected dimerization or halogenation during synthesis[3]. -

1D NMR (

H and -

2D NMR (HSQC and HMBC): Acts as the definitive regiochemical proof. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe long-range (

) scalar couplings between the ethoxy protons and the quinoline core, locking the substituents into their exact positions[4].

Fig 1. Multi-modal spectroscopic workflow for 7-EHNQ structural elucidation.

Experimental Methodologies

To ensure reproducibility and high-fidelity data, the following step-by-step protocols must be strictly adhered to.

Protocol A: Multidimensional NMR Sample Preparation and Acquisition

Causality Note: 4-Hydroxyquinolines exist in a tautomeric equilibrium with quinolin-4(1H)-ones. Dimethyl sulfoxide-

-

Sample Preparation: Weigh exactly 15.0 mg of highly purified 7-EHNQ.

-

Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-

(99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard)[2]. -

Homogenization: Sonicate the NMR tube for 2 minutes at 25°C to ensure complete dissolution and eliminate line-broadening caused by micro-particulates.

-

1D Acquisition: Acquire

H NMR at 400 MHz (or higher) with a minimum of 16 scans. Acquire -

2D Acquisition: Run

H-

Protocol B: HRMS (ESI-TOF) Analysis

-

Dilution: Prepare a 1

g/mL solution of 7-EHNQ in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. -

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The presence of the basic quinoline nitrogen facilitates excellent protonation to yield

. -

Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard formate cluster solution immediately prior to injection to ensure mass accuracy within

ppm[3].

Data Interpretation and Structural Assembly

High-Resolution Mass Spectrometry (HRMS)

The HRMS spectrum serves as the initial gatekeeper. For 7-EHNQ (

-

Expected Result: An intense peak at

235.0719 corresponding to the -

Validation: A mass error of less than 3 ppm confirms the elemental composition, definitively ruling out the presence of unreacted halogens or mis-alkylated byproducts from the synthesis.

NMR Regiochemical Assignment

The quinoline core presents a specific deshielding environment. The proton at the C2 position is typically the most deshielded due to the inductive effect of the adjacent nitrogen atom[2]. However, the regiochemical placement of the nitro and ethoxy groups on the benzenoid ring (C5 to C8) requires careful analysis of the isolated spin systems.

Because C6 and C7 are substituted, the remaining protons on the benzenoid ring are at C5 and C8. Being para to each other, they will appear as two distinct singlets.

-

H-5 is highly deshielded by the strongly electron-withdrawing adjacent C6-nitro group and the spatial proximity to the C4-carbonyl.

-

H-8 is shielded by the electron-donating resonance of the adjacent C7-ethoxy oxygen.

Table 1: Quantitative 1D and 2D NMR Assignments for 7-EHNQ (in DMSO-

| Position | Multiplicity ( | Key HMBC Correlations ( | ||

| 1 (N-H) | 11.85 | br s | - | C2, C8a |

| 2 | 7.88 | d (7.5) | 140.2 | C4, C8a |

| 3 | 6.05 | d (7.5) | 109.5 | C4a, C2 |

| 4 (C=O) | - | - | 176.4 | - |

| 4a | - | - | 124.8 | - |

| 5 | 8.62 | s | 122.1 | C4, C7, C8a |

| 6 (C-NO | - | - | 141.5 | - |

| 7 (C-OEt) | - | - | 152.8 | - |

| 8 | 7.12 | s | 104.6 | C6, C4a, C7 |

| 8a | - | - | 139.2 | - |

| 1' (CH | 4.22 | q (7.0) | 65.3 | C7, C2' |

| 2' (CH | 1.38 | t (7.0) | 14.2 | C1' |

The Self-Validating Logic of HMBC

The assignments in Table 1 are not merely empirical guesses; they are a self-validating mathematical network derived from the HMBC spectrum.

To prove that the ethoxy group is at C7 and the nitro group is at C6 (and not the reverse), we look at the methylene protons of the ethoxy group (H-1', 4.22 ppm). In the HMBC spectrum, these protons will show a strong 3-bond coupling (

Conclusion

The structural elucidation of 7-Ethoxy-4-hydroxy-6-nitroquinoline requires a deliberate, multi-modal approach. While 1D NMR and HRMS provide the foundational formula and framework, it is the strategic application of 2D HMBC NMR that provides the definitive proof of regiochemistry. By adhering to the solvent controls and relaxation parameters outlined in this guide, researchers can generate self-validating analytical datasets, ensuring the highest standards of scientific integrity before advancing this critical intermediate into subsequent drug development pipelines.

References

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC (National Institutes of Health). Available at:[Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at:[Link]

Sources

The Master Synthon: Discovery, History, and Application of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile in Targeted Oncology

Executive Summary

In the landscape of targeted oncology, the evolution of Tyrosine Kinase Inhibitors (TKIs) represents a triumph of rational drug design. At the heart of the transition from first-generation reversible inhibitors to second-generation irreversible inhibitors lies a critical chemical building block: 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS: 214476-08-1)[1]. As a Senior Application Scientist, I present this whitepaper to dissect the historical discovery, structural rationale, and self-validating synthetic protocols of this master synthon, which paved the way for blockbuster covalent pan-HER/EGFR inhibitors such as Pelitinib (EKB-569) and Neratinib (HKI-272).

Historical Context: Overcoming TKI Resistance

In the late 1990s and early 2000s, first-generation EGFR inhibitors like gefitinib and erlotinib showed unprecedented clinical efficacy. However, their success was rapidly curtailed by acquired clinical resistance, most notably driven by the T790M "gatekeeper" mutation in the ATP-binding pocket of the kinase.

Researchers at Wyeth (now Pfizer) hypothesized that an irreversible inhibitor—one capable of forming a covalent bond with a conserved cysteine residue in the kinase active site—could overcome this resistance[2]. The challenge was that the traditional quinazoline scaffold used in first-generation TKIs was not easily adaptable to the necessary electronic and steric requirements of a covalent warhead.

To solve this, Wyeth pioneered the 3-cyanoquinoline scaffold[2]. To systematically explore structure-activity relationships (SAR) and scale up production, they required a highly modular, scalable intermediate. They designed 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile as the central node of their discovery platform. This single molecule allowed for divergent synthesis: the 4-hydroxy group could be activated for nucleophilic aromatic substitution (SNAr) with various anilines, while the 6-nitro group served as a stable placeholder for the eventual installation of the covalent Michael acceptor warhead[2].

Structural Rationale & Chemical Logic

The design of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile is a masterclass in synthetic foresight. Every functional group serves a distinct mechanistic or synthetic purpose:

-

3-Cyano Group (-CN): This strongly electron-withdrawing group lowers the pKa of the quinoline nitrogen, mimicking the basicity of the N1 nitrogen in quinazolines. This precise electronic tuning is critical for optimal hydrogen bonding within the hinge region of the ATP-binding pocket[2].

-

4-Hydroxy Group (-OH / Oxo tautomer): Serves as a synthetic handle. It is thermodynamically stable during the harsh conditions of the initial ring closure but can be cleanly converted into a highly reactive 4-chloro electrophile using POCl₃, priming the molecule for SNAr coupling[3],[4].

-

6-Nitro Group (-NO₂): A robust, unreactive placeholder during the high-temperature cyclization and chlorination steps. It is later chemoselectively reduced to an amine, providing the attachment point for the crotonamide-derived Michael acceptor that forms the irreversible covalent bond with Cys-773 (EGFR) or Cys-805 (HER2)[2].

-

7-Ethoxy Group (-OCH₂CH₃): SAR studies revealed that small alkoxy groups at the 7-position significantly improve aqueous solubility and fit perfectly into the solvent-exposed region of the kinase cleft, minimizing steric clashes while enhancing pharmacokinetic properties[2].

Figure 1: Mechanism of action of 3-cyanoquinoline TKIs via covalent modification of the ATP binding pocket.

Self-Validating Synthesis Protocols

The following protocols represent the optimized, field-proven methodologies for generating the core synthon and elaborating it into active pharmaceutical ingredients (APIs).

Figure 2: Chemical synthesis workflow from 3-ethoxy-4-nitroaniline to irreversible TKIs.

Protocol A: Synthesis of the Core Synthon (Gould-Jacobs Reaction)

Objective: Construct the 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile core.

-

Condensation: React 3-ethoxy-4-nitroaniline (1.0 eq) with ethyl (ethoxymethylene)cyanoacetate (1.5 eq) in toluene. Reflux for 14 hours[5],[2].

-

Causality: Toluene provides the optimal reflux temperature (~110°C) to drive the condensation while allowing azeotropic removal of ethanol, pushing the equilibrium toward the enamine intermediate (3-ethoxy-4-nitro-1-aminomethylene ethyl cyanoacetate).

-

-

Isolation: Cool the reaction mixture to 0°C, filter, and wash the precipitate with diethyl ether[5].

-

Causality: The enamine selectively precipitates at low temperatures, while unreacted starting materials remain soluble in the toluene/ether mixture, ensuring high purity for the critical next step.

-

-

Thermal Cyclization: Add the solid enamine in portions to mechanically stirred Dowtherm A pre-heated to 258°C under a strict nitrogen atmosphere[5],[2].

-

Causality: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is essential because it remains stable at the extreme temperatures (>250°C) required to overcome the high activation energy of the intramolecular cyclization. Nitrogen prevents oxidative degradation of the nitro group.

-

-

Precipitation: Cool the mixture to room temperature and dilute with hexanes to precipitate the product. Filter and dry in vacuo[5].

-

Causality: Hexanes drastically reduce the solubility of the highly polar 4-hydroxyquinoline core in the non-polar Dowtherm A, forcing quantitative precipitation of the target synthon.

-

Protocol B: Downstream Elaboration into Irreversible TKIs (e.g., Neratinib)

Objective: Convert the core synthon into a functional covalent kinase inhibitor.

-

Chlorination: Suspend 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile in neat Phosphorus Oxychloride (POCl₃) and heat to 110°C for 7 hours[3],[2].

-

Causality: POCl₃ serves as both solvent and reagent, converting the thermodynamically stable 4-quinolone tautomer into the highly electrophilic 4-chloroquinoline, priming the C4 position for SNAr.

-

-

SNAr Coupling: React the 4-chloro intermediate with a targeted aniline (e.g., 4-(pyridin-2-ylmethoxy)aniline for Neratinib) in refluxing isopropanol[2].

-

Causality: Isopropanol provides a polar protic environment that stabilizes the transition state of the SNAr reaction. The HCl byproduct protonates the quinoline nitrogen, further activating the C4 position for nucleophilic attack.

-

-

Chemoselective Nitro Reduction: Treat the coupled product with Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in a refluxing methanol/water mixture[2].

-

Causality: This specific reagent combination is chosen for its chemoselectivity. It quantitatively reduces the 6-nitro group to a 6-amino group without reducing the sensitive 3-cyano group or cleaving the newly formed aniline ether linkage.

-

-

Warhead Installation: React the 6-amino intermediate with an acid chloride (e.g., (E)-4-(dimethylamino)but-2-enoyl chloride) in THF using N-methylmorpholine (NMM) as a base[2].

-

Causality: THF acts as an aprotic solvent to prevent hydrolysis of the acid chloride. NMM acts as a mild acid scavenger to neutralize HCl, preventing premature protonation of the dimethylamino group and finalizing the installation of the Michael acceptor.

-

Quantitative Data: Kinase Inhibition Profiles

The modularity of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile allowed Wyeth to synthesize a library of compounds. By altering the aniline group at the C4 position, researchers could tune the selectivity profile between EGFR and HER2. Below is a comparison of the two most prominent clinical candidates derived from this synthon[6],[7].

| Kinase Target | Pelitinib (EKB-569) IC₅₀ | Neratinib (HKI-272) IC₅₀ | Clinical Implication |

| EGFR (ErbB1) | 39 nM | 92 nM | Both compounds effectively inhibit wild-type and mutated EGFR, overcoming first-generation resistance. |

| HER2 (ErbB2) | 1,200 nM | 59 nM | Neratinib's potent pan-HER activity makes it vastly superior for HER2-amplified breast cancers. |

References

-

Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry 46.1 (2003): 49-63. URL: [Link]

- US Patent US10246444B2. "1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions." Google Patents.

- WIPO Patent WO2019042409A1. "Nitrogen-containing heterocyclic compound, preparation method, intermediate, composition and application." Google Patents.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Pelitinib, WAY-EKB-569, EKB-569-药物合成数据库 [drugfuture.com]

- 3. WO2019042409A1 - ä¸ç§å«æ°®æç¯ååç©ãå¶å¤æ¹æ³ãä¸é´ä½ãç»åç©ååºç¨ - Google Patents [patents.google.com]

- 4. WO2019042409A1 - ä¸ç§å«æ°®æç¯ååç©ãå¶å¤æ¹æ³ãä¸é´ä½ãç»åç©ååºç¨ - Google Patents [patents.google.com]

- 5. US10246444B2 - 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions - Google Patents [patents.google.com]

- 6. pdf.smolecule.com [pdf.smolecule.com]

- 7. PELITINIB | 257933-82-7 [m.chemicalbook.com]

Preliminary Screening of 7-Ethoxy-4-hydroxy-6-nitroquinoline: A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 7-Ethoxy-4-hydroxy-6-nitroquinoline. As a member of the quinoline class of heterocyclic compounds, which are known for a wide spectrum of pharmacological activities, and featuring a nitroaromatic moiety often associated with antimicrobial and cytotoxic effects, this molecule presents a compelling case for thorough preliminary screening.[1][2] This document outlines a strategic, multi-tiered screening cascade designed to efficiently assess its cytotoxic, antibacterial, and potential anticancer properties. Detailed, field-proven protocols are provided for each experimental stage, alongside guidance on data interpretation and the logical progression of subsequent studies. The causality behind experimental choices is explained to empower researchers to adapt and extend these methodologies.

Introduction and Rationale

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for numerous approved drugs with diverse therapeutic applications.[2][3] The incorporation of a nitro group onto an aromatic scaffold can confer potent biological activity, though it also necessitates careful evaluation of toxicity.[1] The subject of this guide, 7-Ethoxy-4-hydroxy-6-nitroquinoline, combines these features, making it a candidate for investigation as a potential antimicrobial or anticancer agent.

The preliminary screening strategy detailed herein is designed to first establish a cytotoxicity profile, a critical step given the potential for nitroaromatic compounds to exhibit toxicity towards host cells.[1] This is followed by a broad-spectrum antibacterial screening against representative Gram-positive and Gram-negative bacteria. Finally, an initial assessment of its anticancer potential against a panel of human cancer cell lines is proposed. This tiered approach ensures that resources are focused on compounds with a promising therapeutic window.

Synthesis and Characterization

While a specific synthesis for 7-Ethoxy-4-hydroxy-6-nitroquinoline is not yet published, a plausible synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Conrad-Limpach reaction, followed by nitration. The ethoxy and hydroxyl groups can be introduced through appropriate choice of starting materials or subsequent modification steps. A generalized synthetic workflow is depicted below.

Caption: Proposed general synthetic pathway for 7-Ethoxy-4-hydroxy-6-nitroquinoline.

Prior to biological screening, the identity, purity, and structural integrity of the synthesized compound must be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Tier 1: Cytotoxicity Profiling

Rationale: The initial and most critical step is to determine the compound's inherent toxicity to mammalian cells. This establishes a baseline for a therapeutic index, distinguishing between general cytotoxicity and selective activity against microbes or cancer cells. A human diploid fibroblast cell line, such as WI-38, is an excellent model for "normal" host cells.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[4][5]

-

Cell Seeding: Seed WI-38 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of 7-Ethoxy-4-hydroxy-6-nitroquinoline in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent like Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a buffered isopropanol solution, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) × 100. Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.[4]

Data Presentation: Hypothetical Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) |

| 7-Ethoxy-4-hydroxy-6-nitroquinoline | WI-38 (Normal Lung Fibroblast) | 125.5 |

| Doxorubicin (Positive Control) | WI-38 (Normal Lung Fibroblast) | 0.9 |

Tier 2: Antimicrobial Screening

Rationale: Given the known antibacterial properties of many quinoline and nitroaromatic compounds, a primary screen for antimicrobial activity is a logical next step.[1][2] The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro antibacterial potency of a compound.[2] Screening should include representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[4]

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

-

Controls: Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only). A known antibiotic, such as Ciprofloxacin, should be used as a positive control.[2]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation: Hypothetical Antimicrobial Activity Data

| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |

| 7-Ethoxy-4-hydroxy-6-nitroquinoline | 8 | 32 |

| Ciprofloxacin (Positive Control) | 0.25 | 0.015 |

Tier 3: Anticancer Screening

Rationale: Many quinoline derivatives have shown promise as anticancer agents by targeting various cellular processes.[3][4] A preliminary screen against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) can provide initial insights into the compound's potential as an anticancer therapeutic.

Experimental Protocol: Anticancer Cytotoxicity Assay

The MTT assay protocol described in Section 3.1 can be adapted for cancer cell lines.

-

Cell Lines: Use a panel of human cancer cell lines, for example:

-

MCF-7 (Breast Cancer)

-

A549 (Lung Cancer)

-

HCT-116 (Colon Cancer)

-

-

Procedure: Follow the same steps as outlined in the MTT assay for cytotoxicity (Section 3.1), seeding the respective cancer cell lines and using a relevant positive control for each (e.g., Doxorubicin for MCF-7, Cisplatin for A549).

-

Data Analysis: Calculate the IC₅₀ values for each cancer cell line.

Data Presentation: Hypothetical Anticancer Activity Data

| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |

| 7-Ethoxy-4-hydroxy-6-nitroquinoline | 15.2 | 28.5 | 12.8 |

| Doxorubicin (Control) | 0.8 | 1.2 | 0.5 |

Integrated Data Analysis and Next Steps

The preliminary screening cascade provides a multi-faceted view of the compound's biological activity profile.

Caption: Logical workflow for preliminary screening and subsequent steps.

Interpretation:

-

Selectivity Index (SI): A key metric is the selectivity index, calculated as the IC₅₀ in the normal cell line divided by the IC₅₀ (or MIC) against the target cells (cancer or bacteria). A higher SI indicates greater selectivity for the target over host cells.

-

Promising Antibacterial Candidate: If the compound shows potent MIC values against bacteria and a high IC₅₀ against the WI-38 cell line (high SI), it warrants further investigation as an antibiotic. Follow-up studies could include determining its mechanism of action (e.g., DNA gyrase inhibition assays).[1]

-

Promising Anticancer Candidate: If the compound demonstrates low IC₅₀ values against cancer cell lines and a significantly higher IC₅₀ against WI-38 cells, it should be advanced for further anticancer studies. Initial mechanistic studies could investigate its ability to induce apoptosis.[4]

Potential Mechanism of Action: Apoptosis Induction

Should the compound show selective anticancer activity, a potential mechanism to investigate is the induction of apoptosis (programmed cell death). Many quinoline-based anticancer agents function through this pathway.

Caption: Generalized intrinsic apoptosis pathway potentially activated by the compound.

Conclusion

This guide presents a structured and logical approach to the preliminary screening of the novel compound 7-Ethoxy-4-hydroxy-6-nitroquinoline. By systematically evaluating its cytotoxicity, antimicrobial, and anticancer properties, researchers can efficiently make data-driven decisions about its potential for further development. The provided protocols are robust and widely accepted in the field, ensuring the generation of reliable and reproducible data. This foundational screening is an indispensable first step in the long and complex journey of drug discovery and development.

References

-

Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. PMC. Available at: [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC. Available at: [Link]

-

Molecular design and synthesis of certain new quinoline derivatives having potential anticancer activity. PubMed. Available at: [Link]

Sources

- 1. Exploration of Nitroaromatic Antibiotics via Sanger’s Reagent: Synthesis, In Silico, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular design and synthesis of certain new quinoline derivatives having potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Regioselective Synthesis of 7-Ethoxy-4-hydroxy-6-nitroquinoline

This Application Note is designed for researchers in medicinal chemistry and process development. It details the regioselective nitration of 7-ethoxy-4-hydroxyquinoline to synthesize 7-Ethoxy-4-hydroxy-6-nitroquinoline , a critical scaffold for quinolone antibiotics and kinase inhibitors (e.g., substituted 4-anilinoquinolines).

Abstract & Scientific Rationale

The 6-nitro-7-alkoxy-4-hydroxyquinoline scaffold is a privileged structure in drug discovery, serving as a precursor to 6-aminoquinolines used in type II kinase inhibitors and antiprotozoal agents (e.g., Decoquinate analogs).

The primary challenge in synthesizing 7-Ethoxy-4-hydroxy-6-nitroquinoline lies in achieving regioselectivity during the electrophilic aromatic substitution (nitration). The 4-hydroxy group (tautomeric with 4-quinolone) and the 7-ethoxy group both influence ring electron density.

-

Mechanistic Insight: The 7-ethoxy group is a strong ortho/para director. In the acidic nitration media, the quinoline nitrogen is protonated, deactivating the ring. However, the electron-donating ethoxy group at C7 sufficiently activates the C6 and C8 positions. Steric hindrance at C8 (flanked by the ring nitrogen and the ethoxy group) strongly favors substitution at C6 , provided the temperature is strictly controlled to prevent dinitration or degradation.

This protocol utilizes a Mixed Acid-Solvent System (Acetic Acid/Nitric Acid) to ensure homogeneity and thermal control, superior to the harsh H₂SO₄/HNO₃ conditions which often lead to tarring of electron-rich quinolones.

Experimental Protocol

Reagents & Equipment

| Reagent | Purity/Grade | Role |

| 7-Ethoxy-4-hydroxyquinoline | >98% (HPLC) | Starting Material (Substrate) |

| Nitric Acid (HNO₃) | Fuming (90%) or 70% | Electrophile Source |

| Glacial Acetic Acid | ACS Reagent | Solvent/Moderator |

| Propionic Acid | 99% | Co-solvent (improves solubility) |

| Sodium Bicarbonate | Sat.[1][2][3] Aq. Solution | Neutralization |

| Ethanol / DMF | HPLC Grade | Recrystallization Solvents |

Equipment:

-

3-Neck Round Bottom Flask (250 mL)

-

Mechanical Stirrer (Teflon blade)

-

Low-temperature thermometer (-20°C to 100°C)

-

Dropping funnel with pressure-equalizing arm

-

Ice/Salt bath

Reaction Workflow (Graphviz Visualization)

Caption: Step-by-step workflow for the regioselective nitration process.

Step-by-Step Procedure

Step 1: Solubilization

-

Charge the 3-neck flask with 10.0 g (52.8 mmol) of 7-Ethoxy-4-hydroxyquinoline.

-

Add 60 mL of Glacial Acetic Acid and 20 mL of Propionic Acid .

-

Note: Propionic acid is added to enhance the solubility of the starting material, which can be poor in pure acetic acid at low temperatures.

-

-

Stir gently and warm to 40-45°C until a clear or fine suspension is obtained.

-

Cool the mixture down to 0–5°C using an ice/salt bath.

Step 2: Nitration (Critical Rate-Limiting Step)

-

Measure 5.0 mL (approx. 1.5 eq) of Fuming Nitric Acid (90%) or equivalent 70% HNO₃ (adjust volume for molarity).

-

Add the acid dropwise via the addition funnel over 30–45 minutes .

-

Critical Control Point: Maintain internal temperature below 10°C . Exotherms can lead to dinitration at the 8-position or oxidative cleavage of the ethoxy ether.

-

-

After addition, allow the mixture to stir at 0-5°C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 3–5 hours .

-

Monitoring: Check progress by TLC (Mobile Phase: 10% MeOH in DCM). The product usually appears as a bright yellow spot with a lower Rf than the starting material.

-

Step 3: Work-up and Isolation

-

Prepare a beaker with 300 g of crushed ice and 100 mL of water.

-

Slowly pour the reaction mixture onto the stirring ice slurry. The product will precipitate immediately as a bright yellow solid.

-

Stir the slurry for 30 minutes to ensure full quenching of excess HNO₃.

-

Adjust pH to ~4–5 using saturated Sodium Acetate or dilute NaOH (optional, but helps remove trapped acid).

-

Filter the solid using a Büchner funnel.

-

Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral.

-

Wash with cold ethanol (1 x 20 mL) to remove non-polar impurities.

Step 4: Purification

-

The crude solid is often >90% pure. For pharmaceutical grade (>98%):

-

Dissolve the crude solid in minimal boiling DMF (Dimethylformamide) .

-

Add Ethanol dropwise to the hot solution until turbidity is just observed.

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Filter the yellow needles and dry in a vacuum oven at 50°C for 12 hours.

Analytical Characterization

To validate the synthesis, compare your data against these expected values. The regiochemistry is confirmed by the splitting pattern of the aromatic protons.

| Technique | Expected Signal / Result | Interpretation |

| Appearance | Yellow crystalline powder | Nitro-quinolones are characteristically yellow. |

| Melting Point | > 260°C (dec.) | High MP due to H-bonding network of 4-quinolone. |

| MS (ESI+) | [M+H]⁺ = 235.07 | Consistent with Formula C₁₁H₁₀N₂O₄. |

| ¹H NMR (DMSO-d₆) | δ 1.42 (t, 3H) | Ethoxy -CH₃ |

| δ 4.28 (q, 2H) | Ethoxy -CH₂- | |

| δ 6.05 (d, 1H, J=7.5Hz) | H3 (Quinoline ring) | |

| δ 7.95 (d, 1H, J=7.5Hz) | H2 (Quinoline ring) | |

| δ 7.55 (s, 1H) | H8 (Singlet confirms C6 substitution) | |

| δ 8.60 (s, 1H) | H5 (Singlet, deshielded by nitro group) | |

| δ 12.0 (br s, 1H) | NH (Quinolone tautomer) |

Interpretation Logic:

-

In the starting material (7-ethoxy-4-hydroxyquinoline), H5 and H6 are doublets (ortho-coupling), and H8 is a doublet (meta-coupling to H6).

-

In the 6-nitro product , H5 is isolated (no ortho neighbors) and appears as a singlet . H8 is also isolated (flanked by N and Nitro) and appears as a singlet . This "two singlets" pattern in the aromatic region is the definitive proof of 6-substitution.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Overheating during nitration; Oxidative degradation. | Ensure Temp < 10°C during addition. Use pure AcOH/Propionic acid, avoid H₂SO₄ if possible. |

| Low Yield / No Precipitate | Product dissolved in acid; Incomplete reaction. | Quench into a larger volume of ice. Neutralize to pH 4-5 to force precipitation of the amphoteric quinolone. |

| Dinitration (Product Mass +45) | Excess HNO₃ or High Temp. | Reduce HNO₃ equivalents to 1.1 eq. Maintain strict temperature control. |

| Regioisomer Mix (8-nitro) | Steric control failure. | The 7-ethoxy group usually directs 6, but if the reaction is too hot, 8-nitro may form. Recrystallize from DMF to separate. |

References

-

BenchChem. Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis. (Analogous nitration chemistry on quinoline scaffolds).

-

National Institutes of Health (NIH). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (Describes Gould-Jacobs cyclization and functionalization).

-

Google Patents. CN106008336A - Preparation method of 4-chloro-6,7-dimethoxyquinoline. (Details nitration of electron-rich benzene precursors for quinoline synthesis).

-

Organic Syntheses. Ethyl Ethoxymethylenemalonate. (Reagent preparation for de novo synthesis route). Org. Synth. 1955, 35, 59.

-

ChemicalBook. 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline. (Reference for the stability and existence of the core scaffold).

Disclaimer: This protocol involves the use of fuming nitric acid and energetic reactions. It should only be performed by qualified personnel in a fume hood with appropriate PPE (face shield, acid-resistant gloves).

Sources

- 1. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Evaluation of Irreversible Pan-ErbB Inhibitors Using the 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile Scaffold

Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

The development of targeted therapies in oncology has been revolutionized by the transition from reversible to irreversible receptor tyrosine kinase inhibitors (TKIs). In the context of EGFR and HER2 (ErbB family) driven malignancies, acquired resistance—most notably via the T790M "gatekeeper" mutation—renders first-generation reversible TKIs ineffective.

This application note details the utility of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS: 214476-08-1)[1], a highly specialized heterocyclic building block used in the synthesis of irreversible pan-ErbB inhibitors such as Neratinib and Pelitinib[2]. By providing a comprehensive breakdown of the structural rationale, synthesis workflow, and kinase assay protocols, this guide serves as a self-validating framework for medicinal chemists developing next-generation covalent inhibitors.

Pharmacological Context & Structural Rationale

The efficacy of covalent TKIs relies on their ability to form a permanent bond with specific cysteine residues within the kinase domain (Cys-773 in EGFR; Cys-805 in HER2). The 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile scaffold provides the exact geometric and electronic requirements necessary to position a reactive warhead adjacent to these residues.

-

The 3-Cyano Group: Enhances binding affinity by interacting with the gatekeeper region of the ATP-binding cleft.

-

The 7-Ethoxy Group: Extends into the solvent-exposed region of the kinase domain. Compared to a methoxy group, the ethoxy substitution fine-tunes the lipophilicity and rotational dynamics of the quinoline core, optimizing the residence time of the drug.

-

The 6-Nitro Group: Serves as a crucial "masked" amine. It remains inert during the harsh electrophilic halogenation and nucleophilic aromatic substitution (SNAr) steps. Once the core structure is assembled, it is reduced to an amine and functionalized with a Michael acceptor (e.g., an acrylamide group) to form the covalent warhead.

Fig 1: Mechanism of action for irreversible ErbB inhibitors blocking downstream tumor progression.

Synthesis Workflow & Causality

The conversion of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile into an active covalent TKI requires a precise, four-step synthetic cascade. Each step is designed to maximize regioselectivity while preserving the integrity of the cyano and ethoxy functional groups.

Fig 2: Step-wise synthesis workflow of irreversible TKIs from the 7-ethoxy-6-nitroquinoline scaffold.

Step-by-Step Experimental Protocols

Safety Note: 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile is classified as an acute oral toxicant (H302)[3]. All procedures must be conducted in a certified fume hood using appropriate PPE.

Protocol A: Chlorination of the Quinoline Core

Objective: Convert the stable 4-hydroxy tautomer into a highly reactive 4-chloro electrophile.

-

Reaction Setup: Suspend 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (MW: 259.22 g/mol )[1] in neat Phosphorus Oxychloride (POCl

) (approx. 5 mL per mmol of substrate). Add a catalytic amount of anhydrous DMF (0.1 equivalents) to generate the Vilsmeier-Haack intermediate, which accelerates the substitution. -

Reflux: Heat the reaction mixture to 110 °C and stir continuously for 7 hours[4].

-

Workup: Cool the mixture to room temperature and concentrate to dryness in vacuo to remove excess POCl

[4]. Quench the residue carefully with ice-cold saturated NaHCO -

Extraction & Validation: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na

SO-

Self-Validation: Confirm the formation of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline (CAS: 214476-09-2)[5] via LC-MS. The mass should shift from 259.2 to 277.7 (M+H)

, indicating successful halogenation.

-